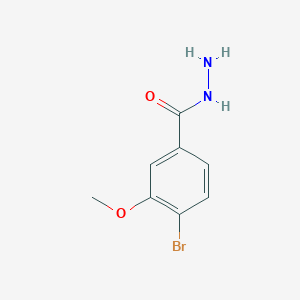

4-Bromo-3-methoxybenzohydrazide

描述

4-Bromo-3-methoxybenzohydrazide is a benzohydrazide derivative characterized by a bromine substituent at the 4-position and a methoxy group at the 3-position of the benzene ring. Its structure serves as a versatile precursor for synthesizing hydrazone derivatives, which are widely explored in medicinal chemistry and materials science due to their chelating properties and biological activity . The bromine atom enhances electrophilic reactivity, while the methoxy group contributes to electronic modulation, influencing solubility and intermolecular interactions. Single-crystal X-ray studies of related compounds, such as (E)-3-Bromo-N-(4-methoxybenzylidene)benzohydrazide methanol solvate, reveal non-centrosymmetric crystal packing (orthorhombic system, space group P2₁2₁2₁) with intramolecular hydrogen bonding, critical for stabilizing molecular conformations .

属性

分子式 |

C8H9BrN2O2 |

|---|---|

分子量 |

245.07 g/mol |

IUPAC 名称 |

4-bromo-3-methoxybenzohydrazide |

InChI |

InChI=1S/C8H9BrN2O2/c1-13-7-4-5(8(12)11-10)2-3-6(7)9/h2-4H,10H2,1H3,(H,11,12) |

InChI 键 |

LOTVJTHIDAWGKK-UHFFFAOYSA-N |

规范 SMILES |

COC1=C(C=CC(=C1)C(=O)NN)Br |

产品来源 |

United States |

准备方法

合成路线和反应条件: 4-溴-3-甲氧基苯甲酰肼的合成通常涉及 4-溴-3-甲氧基苯甲酸与水合肼的反应。反应在合适的溶剂(如乙醇)中进行,并在回流条件下进行。一般的反应方案如下:

4-溴-3-甲氧基苯甲酸+水合肼→4-溴-3-甲氧基苯甲酰肼+水

工业生产方法: 在工业环境中,可以使用类似的反应条件放大合成,并仔细控制温度和反应时间,以确保产品的产率和纯度高。使用连续流动反应器可以提高工艺的效率和可扩展性。

化学反应分析

反应类型: 4-溴-3-甲氧基苯甲酰肼可以进行多种化学反应,包括:

取代反应: 在适当的条件下,溴原子可以用其他亲核试剂取代。

缩合反应: 它可以与醛或酮反应形成席夫碱。

氧化还原反应: 酰肼基可以被氧化或还原以形成不同的衍生物。

常用试剂和条件:

取代反应: 通常涉及在碱的存在下使用胺或硫醇等亲核试剂。

缩合反应: 通常在酸催化剂存在下进行。

氧化还原反应: 常见的氧化剂包括过氧化氢,而还原剂可能包括硼氢化钠。

主要产物:

取代反应: 根据所使用的亲核试剂,会产生各种取代的衍生物。

缩合反应: 形成席夫碱,它是有机合成中很有用的中间体。

氧化还原反应: 生成酰肼基的氧化或还原形式。

科学研究应用

Anticancer Activity

Research indicates that 4-Bromo-3-methoxybenzohydrazide exhibits promising anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| A549 (Lung Cancer) | 15.0 |

| HeLa (Cervical Cancer) | 10.0 |

The proposed mechanism involves the induction of apoptosis in cancer cells, potentially through the modulation of key signaling pathways related to cell survival and proliferation.

Antimicrobial Activity

This compound has also shown antimicrobial activity against several bacterial strains. A study evaluated its effectiveness against Gram-positive and Gram-negative bacteria, yielding the following results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

These findings suggest that the compound could serve as a basis for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including the reaction of 4-bromo-3-methoxybenzoic acid with hydrazine hydrate. The following reaction scheme outlines a common synthetic pathway:

- Starting Material : 4-Bromo-3-methoxybenzoic acid

- Reagent : Hydrazine hydrate

- Solvent : Ethanol or methanol

- Conditions : Reflux for several hours

This synthetic approach allows for the preparation of derivatives by modifying the hydrazine component, leading to compounds with enhanced biological activities.

Study on Anticancer Properties

A comprehensive study published in a peer-reviewed journal investigated the anticancer effects of various hydrazides, including this compound. The study utilized flow cytometry to assess apoptosis in treated cancer cells, revealing that the compound significantly increased apoptotic markers compared to control groups.

Antimicrobial Efficacy Evaluation

In another case study, researchers synthesized a series of hydrazides and evaluated their antibacterial properties against clinical isolates. The results indicated that this compound was among the most potent compounds tested, particularly effective against multidrug-resistant strains of bacteria.

作用机制

4-溴-3-甲氧基苯甲酰肼的作用机制主要与其形成席夫碱的能力有关。这些碱可以通过共价键合或非共价相互作用与多种生物靶点(包括酶和受体)相互作用。所涉及的精确分子靶点和途径取决于所形成的特定席夫碱及其结构特征。

类似化合物:

4-溴-3-甲氧基苯甲酸: 4-溴-3-甲氧基苯甲酰肼合成的前体。

4-甲氧基苯甲酰肼: 缺少溴原子,导致不同的反应性和应用。

5-溴-2-羟基-3-甲氧基苯亚甲基-4-甲氧基苯甲酰肼: 一种具有独特生物活性的席夫碱衍生物。

独特性: 4-溴-3-甲氧基苯甲酰肼由于同时存在溴和甲氧基取代基而独一无二,这赋予了其特定的化学反应性和潜在的生物活性。它能够与各种醛和酮形成席夫碱,进一步提高了其在有机合成和药物化学中的多功能性。

相似化合物的比较

Table 1: Key Structural and Property Comparisons

Crystallographic and Electronic Properties

- Positional Isomerism: 2-Bromo-5-methoxybenzohydrazide () shares the same functional groups but differs in substituent positions. This isomer crystallizes in an orthorhombic system (P2₁2₁2₁) with a higher second-harmonic generation (SHG) efficiency (0.41 × KDP) compared to other benzohydrazides, attributed to its non-centrosymmetric packing and optimized hyperpolarizability . In contrast, this compound derivatives exhibit similar crystal symmetry but lack reported SHG data .

- Substituent Effects : Replacing methoxy with methyl (3-Bromo-4-methylbenzohydrazide, ) reduces hydrogen-bonding capacity, altering solubility and thermal stability. Ethoxy substitution (4-Ethoxybenzohydrazide, ) introduces steric hindrance, lowering melting points and modifying reactivity in heterocyclic synthesis .

Spectroscopic and Thermal Behavior

- FT-IR and NMR : this compound derivatives show characteristic N–H stretches (~3200 cm⁻¹) and C=O vibrations (~1650 cm⁻¹), consistent with hydrazide motifs. Bromine and methoxy groups induce distinct ¹H NMR shifts (e.g., ~δ 3.8 ppm for OMe, δ 7.5–8.0 ppm for aromatic protons) .

- Thermal Stability : 2-Bromo-5-methoxybenzohydrazide exhibits a decomposition onset at ~200°C, while methyl-substituted analogs degrade at lower temperatures (~180°C) due to reduced intermolecular interactions .

生物活性

4-Bromo-3-methoxybenzohydrazide is a compound of significant interest due to its diverse biological activities. This article presents a comprehensive overview of its synthesis, structural characterization, and biological evaluations, particularly focusing on its potential therapeutic applications.

Synthesis and Structural Characterization

The synthesis of this compound involves the reaction of 4-bromobenzaldehyde with 3-methoxybenzohydrazine. The resulting compound has been characterized using various spectroscopic techniques, including FT-IR, NMR, and mass spectrometry. The crystal structure analysis reveals that the compound crystallizes in an orthorhombic system with specific intermolecular interactions, including hydrogen bonding, which are crucial for its biological activity .

Antimicrobial Activity

Studies have demonstrated that this compound exhibits notable antimicrobial properties. In vitro assays have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate that the compound has a strong potential as an antibacterial agent, making it a candidate for further development in treating bacterial infections .

Antituberculosis Activity

A significant aspect of the biological activity of this compound is its potential antituberculosis properties. Molecular docking studies have indicated that this compound interacts effectively with InhA, an essential enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis. The binding energy calculated from these studies suggests a strong affinity for the target site, indicating that this compound could serve as a lead in developing new antituberculosis drugs .

Antioxidant Activity

The antioxidant capacity of this compound has also been evaluated. It has shown promising results in scavenging free radicals, which is vital for preventing oxidative stress-related diseases. The compound's structure contributes to its ability to donate electrons effectively, thereby neutralizing reactive oxygen species (ROS) .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the bromine atom and methoxy group plays a crucial role in enhancing its reactivity and biological efficacy. Comparative studies with other derivatives indicate that modifications in substituents can significantly alter the compound's activity profile. For instance, para-substituted derivatives generally exhibit higher stability and activity compared to meta-substituted ones .

Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against S. aureus, E. coli | |

| Antituberculosis | Strong interaction with InhA | |

| Antioxidant | Scavenges free radicals |

Case Studies

- Antimicrobial Efficacy : A study conducted on various bacterial strains showed that this compound had MIC values ranging from 32 to 64 µg/mL against gram-positive and gram-negative bacteria, demonstrating its potential as a broad-spectrum antimicrobial agent .

- Antituberculosis Research : In silico studies highlighted that this compound could inhibit InhA with a binding energy of -9.70 kcal/mol, suggesting it may serve as a scaffold for developing novel antituberculosis agents .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Bromo-3-methoxybenzohydrazide and its derivatives?

- Methodological Answer : The compound is typically synthesized via condensation of 4-bromo-3-methoxybenzoic acid derivatives with hydrazides. For derivatives, substituents like substituted benzaldehydes or furan-2-ylmethylene are introduced through hydrazone formation. Reaction conditions (e.g., methanol reflux, equimolar ratios) and purification steps (recrystallization) are critical for yield optimization .

Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?

- Methodological Answer :

- FT-IR : Identifies functional groups (e.g., N-H stretches at ~3200 cm⁻¹, C=O stretches at ~1650 cm⁻¹).

- Single-crystal XRD : Determines molecular geometry, space group (e.g., orthorhombic P2₁2₁2₁), and hydrogen-bonding networks.

- UV-Vis : Assesses optical properties (e.g., absorption maxima near 289 nm for nonlinear optical studies).

- Photoluminescence : Evaluates light-emitting properties (e.g., green emission) .

Q. What are the key considerations in designing antimicrobial assays for this compound derivatives?

- Methodological Answer : Use standardized protocols (e.g., broth microdilution) to determine minimum inhibitory concentration (MIC). Compare activity against Gram-positive/negative bacteria and fungi. Normalize results using pMIC values (e.g., pMICam = −log MIC) and validate against reference drugs like 5-fluorouracil .

Advanced Research Questions

Q. How can QSAR models guide the design of more bioactive this compound derivatives?

- Methodological Answer :

- Descriptor Selection : Use electronic (e.g., total energy, Te) and topological parameters (e.g., Wiener index, W).

- Model Validation : Apply regression analysis (e.g., partial least squares) with cross-validation to predict activity trends.

- Substituent Optimization : Electron-withdrawing groups (e.g., Br, NO₂) enhance antimicrobial activity, while bulky substituents may improve anticancer potency .

Q. What role do intermolecular hydrogen bonds play in the crystal packing of this compound derivatives?

- Methodological Answer : Hydrogen bonds (O–H···O, N–H···O) and van der Waals interactions stabilize the crystal lattice. For example, in orthorhombic systems, these interactions form 3D networks, influencing thermal stability and solubility. Synchrotron XRD and Hirshfeld surface analysis quantify contact contributions (e.g., H···O vs. H···Br interactions) .

Q. How does DFT analysis contribute to understanding the electronic properties and reactivity of this compound?

- Methodological Answer :

- HOMO-LUMO Analysis : Predicts energy gaps (e.g., ~3.5 eV) to assess charge-transfer potential.

- Molecular Electrostatic Potential (MEP) : Identifies nucleophilic (O, N) and electrophilic (Br, methoxy) sites for reaction planning.

- Hyperpolarizability (β) : Evaluates nonlinear optical (NLO) behavior for material science applications .

Q. How can molecular Hirshfeld surface analysis aid in interpreting the crystal structure of this compound?

- Methodological Answer : Hirshfeld surfaces map intermolecular contacts (e.g., H···O, H···Br) and quantify their relative contributions via 2D fingerprint plots. This analysis reveals dominant interactions (e.g., 40% H···O in orthorhombic crystals) and guides co-crystal design for enhanced stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。